molecular formula C18H21NO3 B8477720 H-Thr(Bzl)-OBzl CAS No. 42001-91-2

H-Thr(Bzl)-OBzl

Cat. No.: B8477720
CAS No.: 42001-91-2
M. Wt: 299.4 g/mol
InChI Key: JFGFSGAITLXWHG-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Thr(Bzl)-OBzl, chemically known as O-Benzyl-L-threonine benzyl ester oxalate (1:1), is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₀H₂₃NO₇·C₂H₂O₄ (total molecular weight: 389.41 g/mol), and it features benzyl (Bzl) groups protecting both the hydroxyl side chain of threonine and the carboxylate ester . The compound is characterized by high purity (>98% by HPLC), a melting point of 153–159°C, and an optical rotation of -22.0°±2.0° (C=1 in DMF) . Its stability and solubility in organic solvents (e.g., DMF, DMSO) make it a critical reagent in solid-phase peptide synthesis (SPPS) .

Properties

CAS No.

42001-91-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate

InChI

InChI=1S/C18H21NO3/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13,19H2,1H3/t14-,17+/m1/s1

InChI Key

JFGFSGAITLXWHG-PBHICJAKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of H-Thr(Bzl)-OBzl and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation [α]D Key Features
This compound·Oxalate 15260-11-4 C₂₀H₂₃NO₇·C₂H₂O₄ 389.41 153–159 -22.0°±2.0° (DMF) Oxalate salt, SPPS applications
H-D-Thr(Bzl)-OBzl·Oxalate 188660-14-2 C₂₀H₂₃NO₇·C₂H₂O₄ 389.40 Not reported +22.0° (DMF, inferred) D-enantiomer, chiral resolution
H-Thr(Bzl)-OH·HCl 60421-20-7 C₁₁H₁₅NO₃·HCl 245.71 178–186 Not reported Free carboxylate, intermediate
H-Thr(Me)-OH 15260-11-4 C₅H₁₁NO₃ 133.15 150–158 Not reported Methyl-protected, lower steric bulk
H-Tyr(Bzl)-OBzl·HCl 52142-01-5 C₂₃H₂₄ClNO₃ 397.89 Not reported Not reported Tyrosine analogue, aromatic side chain
Key Observations:

Stereochemistry : The D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) exhibits an inverted optical rotation compared to the L-form, critical for chiral drug design .

Protection Strategy :

  • This compound uses dual benzyl protection (hydroxyl and carboxylate), enhancing stability during SPPS .
  • H-Thr(Me)-OH employs methyl protection, reducing steric hindrance but offering lower acid stability .

Salt Forms : The oxalate salt (this compound·Oxalate) improves crystallinity and solubility in polar aprotic solvents compared to hydrochloride salts (e.g., H-Thr(Bzl)-OH·HCl) .

Commercial and Industrial Relevance

  • Pricing : this compound·Oxalate is priced at $24,000/5g (95% purity), while its D-enantiomer (H-D-Thr(Bzl)-OBzl·Oxalate) costs $87,000/1g due to synthetic complexity .
  • Suppliers : Major suppliers include Shanghai Ruifu Chemical (China) and Advanced Chemtech (USA), offering bulk quantities (25 kg) for industrial-scale peptide production .

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